2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine
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Overview
Description
2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine is a chemical compound that features a fluorophenyl group attached to an imidazole ring, which is further connected to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine typically involves the reaction of 4-fluorobenzylamine with imidazole derivatives under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the proper formation of the desired product. Detailed synthetic routes and reaction conditions can vary based on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
2-(4-Fluorophenyl)propan-2-amine hydrochloride: A related compound with similar structural features.
Uniqueness
2-(4-(4-Fluorophenyl)-1H-imidazol-2-yl)propan-2-amine is unique due to the presence of both the fluorophenyl and imidazole groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse applications and interactions that are not observed in simpler analogs.
Properties
Molecular Formula |
C12H14FN3 |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]propan-2-amine |
InChI |
InChI=1S/C12H14FN3/c1-12(2,14)11-15-7-10(16-11)8-3-5-9(13)6-4-8/h3-7H,14H2,1-2H3,(H,15,16) |
InChI Key |
GYNSFFNIHONKKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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